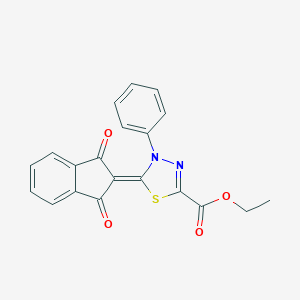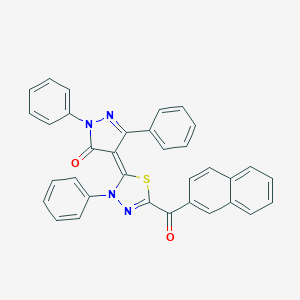![molecular formula C28H18ClN3O2S3 B283143 7-Benzylidene-1-(4-chlorophenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283143.png)
7-Benzylidene-1-(4-chlorophenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzylidene-1-(4-chlorophenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, commonly known as BCT-24506, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of spirocyclic triazoles, which have shown promising results in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of BCT-24506 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, BCT-24506 has been found to inhibit the activity of topoisomerase II and induce the expression of p53, leading to cell cycle arrest and apoptosis. In Alzheimer's disease, BCT-24506 has been shown to inhibit the activity of beta-secretase and reduce the production of amyloid-beta plaques. In Parkinson's disease, BCT-24506 has been found to activate the Nrf2/ARE pathway and increase the expression of antioxidant enzymes, leading to the protection of dopaminergic neurons from oxidative stress.
Biochemical and Physiological Effects:
BCT-24506 has been found to have various biochemical and physiological effects in different scientific research applications. In cancer research, BCT-24506 has been shown to induce apoptosis, disrupt the cell cycle, and inhibit angiogenesis. In Alzheimer's disease research, BCT-24506 has been found to reduce the production of amyloid-beta plaques, improve cognitive function, and reduce neuroinflammation. In Parkinson's disease research, BCT-24506 has been shown to protect dopaminergic neurons from oxidative stress, improve motor function, and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
BCT-24506 has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity, which allows for the use of lower concentrations in experiments. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. However, one of the limitations is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments. Another limitation is its high cost and complexity of synthesis, which can make it difficult to obtain and use in large quantities.
Orientations Futures
There are several future directions for the study of BCT-24506. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and safety. Additionally, BCT-24506 can be studied for its potential therapeutic applications in other diseases, such as diabetes, cardiovascular disease, and autoimmune disorders. Furthermore, the synthesis of BCT-24506 can be optimized to increase its yield and purity, and new analogs can be developed to improve its bioavailability and potency.
Méthodes De Synthèse
The synthesis of BCT-24506 involves the reaction of 4-chlorobenzaldehyde, thiophene-2-carboxylic acid, and 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylic acid with the appropriate reagents and solvents. The reaction proceeds through several steps, including condensation, cyclization, and spiroannulation, to form the final product. The yield of the synthesis process is around 50%, and the purity of the compound can be increased through recrystallization.
Applications De Recherche Scientifique
BCT-24506 has shown promising results in various scientific research applications. It has been studied for its potential therapeutic effects in cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, BCT-24506 has been found to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In Alzheimer's disease research, BCT-24506 has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In Parkinson's disease research, BCT-24506 has been found to protect dopaminergic neurons from oxidative stress and improve motor function.
Propriétés
Formule moléculaire |
C28H18ClN3O2S3 |
|---|---|
Poids moléculaire |
560.1 g/mol |
Nom IUPAC |
(7Z)-7-benzylidene-4-(4-chlorophenyl)-9-phenyl-2-(thiophene-2-carbonyl)-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one |
InChI |
InChI=1S/C28H18ClN3O2S3/c29-20-13-15-22(16-14-20)32-28(37-26(30-32)25(33)23-12-7-17-35-23)31(21-10-5-2-6-11-21)27(34)24(36-28)18-19-8-3-1-4-9-19/h1-18H/b24-18- |
Clé InChI |
RHQPFAKFDYEGIZ-MOHJPFBDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC=CS4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC=CS4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC=CS4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-methylphenyl)-N-phenyl-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxamide](/img/structure/B283062.png)
![3-benzoyl-6-benzyl-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283064.png)


![Ethyl 1-(4-methylphenyl)-8-oxo-9-phenyl-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283070.png)
![Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283071.png)
![3-Benzoyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283072.png)
![3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283073.png)
![3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283074.png)
![3-Acetyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283075.png)
![(8,9-Dimethoxy-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-thienyl)methanone](/img/structure/B283079.png)

![2-(4-Chlorophenyl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283082.png)
![2-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283083.png)